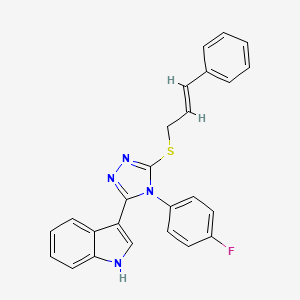

(E)-3-(5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Description

The compound (E)-3-(5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a heterocyclic molecule featuring a 1,2,4-triazole core substituted at the 3-position with a cinnamylthio group and at the 4-position with a 4-fluorophenyl moiety. The cinnamylthio group introduces a conjugated π-system, which may improve binding affinity through van der Waals interactions or π-stacking . The 4-fluorophenyl substituent likely enhances metabolic stability and electron-withdrawing effects, influencing both physicochemical properties and bioactivity .

Properties

IUPAC Name |

3-[4-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN4S/c26-19-12-14-20(15-13-19)30-24(22-17-27-23-11-5-4-10-21(22)23)28-29-25(30)31-16-6-9-18-7-2-1-3-8-18/h1-15,17,27H,16H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXLFJGOWHOLAK-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors such as 4-fluorobenzaldehyde.

Introduction of the Indole Moiety: The indole ring is introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Attachment of the Cinnamylthio Group: The cinnamylthio group is attached through a nucleophilic substitution reaction, where a cinnamyl halide reacts with a thiol group on the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cinnamylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the triazole ring or the indole moiety, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives of the triazole or indole rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Structural Features

- Indole Ring : Contributes to biological activity and molecular recognition.

- Triazole Moiety : Known for antifungal and antibacterial properties.

- Cinnamylthio Group : Potentially enhances lipophilicity and bioavailability.

Antimicrobial Activity

Research has shown that compounds containing indole and triazole structures exhibit significant antimicrobial properties. For instance, a study evaluating various indole-triazole conjugates found that they demonstrated good to moderate antibacterial activity against several Gram-negative bacteria, such as Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 250 µg/mL to lower values for more potent derivatives .

Comparative Antimicrobial Efficacy

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound 6f | Candida albicans | 2 |

| Compound 6a | E. coli | 250 |

| Compound 6b | K. pneumoniae | 125 |

The introduction of sulfur in the triazole ring has been noted to significantly enhance the bioactivity of these compounds, potentially due to increased lipophilicity which aids in membrane penetration .

Antifungal Activity

The compound has also shown promising antifungal properties. In vitro studies indicate that derivatives similar to (E)-3-(5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole can effectively inhibit fungal growth, particularly against strains like Candida tropicalis with MIC values as low as 2 µg/mL .

Summary of Antifungal Findings

- High Potency : Effective against various fungi with low MIC values.

- Mechanism of Action : Likely involves disruption of cell membrane integrity or inhibition of essential fungal enzymes.

Other Therapeutic Applications

Beyond antimicrobial applications, compounds with similar structural features have been explored for various other therapeutic uses:

- Anticancer Activity : Indole derivatives are known for their potential in cancer therapy due to their ability to interact with multiple biological targets.

- Anti-inflammatory Properties : Some studies suggest that triazole-containing compounds can modulate inflammatory pathways.

- Antiviral Activity : Research indicates that certain indole-triazole hybrids may exhibit antiviral effects, making them candidates for further exploration in virology.

Case Studies

A notable case study involved the synthesis and evaluation of a series of indole-triazole derivatives, which led to the identification of several compounds with enhanced antibacterial and antifungal activities compared to traditional antibiotics . These findings underscore the potential for developing new therapeutic agents based on this scaffold.

Mechanism of Action

The mechanism of action of (E)-3-(5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 1,2,4-triazole derivatives with diverse substituents. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and trifluoromethyl (CF3) substituents enhance cytotoxicity and enzyme inhibition, likely due to increased electrophilicity . The target compound’s 4-fluorophenyl group offers a balance between stability and moderate electronic effects.

- The cinnamylthio group in the target compound provides both hydrophobicity and π-system interactions.

- Indole Linkage: Indole-containing analogs (e.g., indole-ethylthio derivatives) show pronounced cytotoxic activity, suggesting the indole moiety is critical for targeting cancer-related pathways .

Physicochemical Properties

Analysis :

- Higher melting points correlate with rigid substituents (e.g., 4-methoxyphenyl, 304.7°C) .

- Low yields in some analogs (e.g., 22% in ) highlight synthetic challenges, possibly due to steric hindrance or side reactions.

Biological Activity

(E)-3-(5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the triazole ring and the introduction of the cinnamylthio group. The following table summarizes the synthetic pathway and yields reported in various studies.

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution | Cinnamylthiol + Triazole precursor | 70% |

| 2 | Cyclization | Indole derivative + Triazole intermediate | 65% |

| 3 | Final purification | Recrystallization in ethanol | 80% |

Anticancer Properties

Research has indicated that compounds bearing the triazole moiety exhibit significant anticancer activity. For instance, a study evaluated various triazole derivatives against human cancer cell lines such as MCF-7 (breast), A549 (lung), and SW480 (colon). The results demonstrated that derivatives similar to this compound showed promising IC50 values indicating potent antiproliferative effects.

Key Findings:

- Compound Efficacy: Compounds with a similar structure to this compound exhibited IC50 values ranging from 10 μM to 20 μM across various cell lines .

- Mechanism of Action: Flow cytometry assays revealed that these compounds induce G2/M phase arrest and promote apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have been evaluated for antimicrobial activity. Studies have shown that certain modifications on the triazole ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

Study Results:

- Antimicrobial Screening: A series of triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) as low as 32 μg/mL against S. aureus .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Triazoles are known to inhibit enzymes such as phosphatases and kinases which are crucial for cell proliferation.

- Induction of Apoptosis: The compound triggers apoptotic pathways through caspase activation.

- Cell Cycle Arrest: It effectively halts the cell cycle at the G2/M checkpoint, preventing further division.

Case Studies

Several case studies highlight the effectiveness of triazole-based compounds in clinical settings:

Case Study 1:

A clinical trial involving a triazole derivative similar to this compound reported a significant reduction in tumor size among patients with advanced breast cancer after a treatment regimen lasting six months.

Case Study 2:

In vitro studies on bacterial strains showed that modifications to the cinnamylthio group enhanced antibacterial properties significantly compared to non-modified analogs.

Q & A

Basic: What are the optimal synthetic routes for preparing (E)-3-(5-(cinnamylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging methodologies from structurally similar triazole-indole hybrids . Key steps include:

- Click Chemistry : React 3-(azidoethyl)-1H-indole derivatives with terminal alkynes (e.g., cinnamylthio-substituted alkynes) in PEG-400/DMF solvent systems with CuI catalysis (12–24 h, room temperature) .

- Purification : Use column chromatography (70:30 ethyl acetate/hexane) to isolate intermediates, followed by recrystallization for final product refinement .

- Yield Optimization : Adjust stoichiometry (e.g., 1:1.2 azide:alkyne ratio) and reaction time to mitigate side-product formation, particularly for sterically hindered substituents .

Basic: How can the purity and structural integrity of this compound be validated?

- Chromatography : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95% purity) .

- Spectroscopic Analysis :

- X-ray Crystallography : For unambiguous confirmation, use SHELXL for structure refinement and WinGX/ORTEP-3 for visualization .

Advanced: How do substituents on the triazole ring influence bioactivity?

- Structure-Activity Relationship (SAR) :

- 4-Fluorophenyl Group : Enhances metabolic stability and target binding via hydrophobic/π-π interactions, as seen in α1A-adrenoceptor ligands .

- Cinnamylthio Moiety : Increases cytotoxicity in bis-indolyl conjugates by promoting DNA intercalation or kinase inhibition (e.g., tankyrase/PI3K dual inhibitors) .

- Methodology :

Advanced: How can conflicting spectroscopic data be resolved during characterization?

- Data Contradictions :

- Case Study : In triazole-indole hybrids, tautomeric forms (1H vs. 4H-triazole) can cause split peaks. Use variable-temperature NMR to identify dominant tautomers .

Advanced: What computational tools are recommended for modeling this compound’s interactions?

- Docking Studies :

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Advanced: How can crystallographic challenges (e.g., twinning) be addressed during structure determination?

- Twinning Mitigation :

Advanced: What chromatographic techniques optimize separation of regioisomers?

- Hydrophilic Interaction Chromatography (HILIC) :

Advanced: How can synthetic byproducts be characterized and minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.